molecular formula C8H17N3O2 B1294029 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide CAS No. 90228-11-8

2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

Cat. No. B1294029
CAS RN: 90228-11-8
M. Wt: 187.24 g/mol
InChI Key: OJEUKFXLIICKDY-UHFFFAOYSA-N
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Description

The compound 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide is a derivative of piperazine, which is a class of organic compounds that consist of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their wide range of pharmacological activities, including antipsychotic properties. The specific compound mentioned is structurally related to a series of compounds synthesized for the purpose of creating novel atypical antipsychotic agents .

Synthesis Analysis

The synthesis of related N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides involved either microwave irradiation technique or conventional synthesis methods . Similarly, the synthesis of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides was achieved by reacting acetyl glycine with substituted piperazines using DCC in DMF under microwave irradiation . These methods suggest that the synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide could potentially follow a similar pathway, utilizing microwave-assisted reactions for efficiency.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by spectral data including IR, (1)H NMR, and MS, and the purity is typically ascertained by microanalysis . The presence of a 2-hydroxyethyl group in the compound of interest would likely influence its spectral characteristics, particularly in (1)H NMR due to the presence of hydrogen atoms in the hydroxyethyl moiety.

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives often include substitutions at the piperazine ring to generate various analogs with different pharmacological properties . The 2-hydroxyethyl group in the compound of interest could potentially undergo further chemical reactions, such as esterification or alkylation, which could modify its pharmacological profile.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide are not detailed in the provided papers, related compounds exhibit properties that are conducive to their pharmacological evaluation in vivo . These properties include solubility, stability, and the ability to cross biological membranes, which are critical for their activity as antipsychotic agents.

Relevant Case Studies

The pharmacological evaluation of related compounds has been conducted in Swiss albino mice, with studies focusing on D2 antagonism using the climbing mouse assay model and 5-HT2A antagonism using quipazine-induced head twitches . One study also investigated the effects of a 4-substituted piperazin-1-yl acetamide derivative on memory ability in mice, using a swimming maze test . These case studies provide insight into the potential therapeutic applications of piperazine derivatives, including the compound of interest, in the treatment of psychiatric disorders and cognitive impairments.

Scientific Research Applications

Memory Enhancement Potential

A study focused on a derivative of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide demonstrated its potential impact on memory abilities in mice. The research synthesized a specific compound and evaluated its effects using a swimming maze test, indicating a positive influence on memory (Li Ming-zhu, 2008).

Anticholinesterase Activity

In another study, new derivatives of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide were synthesized and screened for their anticholinesterase activity. The compounds were specifically tested against acetylcholinesterase and butyrylcholinesterase enzymes. The findings suggest that some of these derivatives may be potent inhibitors, providing a potential avenue for therapeutic applications in conditions like Alzheimer's disease (L. Yurttaş, Z. Kaplancıklı, Y. Özkay, 2013).

Anticancer Properties

Several studies have investigated the potential anticancer properties of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide derivatives. These include evaluations of antimicrobial, anticancer, and molecular docking studies, indicating significant activity against specific cancer cell lines. The compounds’ ability to bind effectively in cancer cell receptors suggests they could be used in designing anticancer drugs (S. Mehta et al., 2019).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of vapor or mist .

Future Directions

Future research could focus on the therapeutic potential of this compound, as it has shown promising results in inhibiting the catalytical activity of PARP1 . Additionally, it could be used as an analog in the synthesis of other compounds .

properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c9-8(13)7-11-3-1-10(2-4-11)5-6-12/h12H,1-7H2,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEUKFXLIICKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649433
Record name 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

CAS RN

90228-11-8
Record name 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Bisi, M Micucci, S Gobbi, F Belluti, R Budriesi… - Molecules, 2018 - mdpi.com
As a follow-up to our previous studies on differently substituted 1,4-dihydropyridines endowed with a peculiar cardiac selectivity, in this paper, a small series of hybrid compounds …
Number of citations: 3 www.mdpi.com
J Yang, D Ma, S Liu, Z Tan, M Guo, Z Cao… - European Journal of …, 2022 - Elsevier
A series of hybrid anaplastic lymphoma kinase (ALK) inhibitors (Y1∼Y30) were designed by assembling aminoindazole of Entrectinib onto 2-position of 2,4-diarylaminopyrimidine (…
Number of citations: 1 www.sciencedirect.com
L Tang, X Dai, M Cai, J Zhao, P Zhou… - Spectrochimica Acta Part A …, 2014 - Elsevier
A new 2-(2′-aminophenyl)benzimidazole (2-APBI) derivatized fluorescent sensor (L) that behaves relay recognition of Cu 2+ and S 2− in water solution (pH 7.4) has been developed. …
Number of citations: 37 www.sciencedirect.com
Y Li, Y Chang, J Fu, R Ding, L Zhang, T Liang… - European Journal of …, 2021 - Elsevier
To resolve the problem of drug resistance caused by epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer, we used the principle of collocation to design and …
Number of citations: 9 www.sciencedirect.com
X Ji, T Peng, X Zhang, J Li, W Yang, L Tong… - Bioorganic & medicinal …, 2014 - Elsevier
A novel series of 6-alkenylamides of 4-anilinothieno[2,3-d]pyrimidine derivatives was designed, synthesized and evaluated as irreversible inhibitors of the epidermal growth factor …
Number of citations: 47 www.sciencedirect.com
C Shan, JW Yan, YQ Wang, T Che… - Journal of Medicinal …, 2017 - ACS Publications
Transcriptional control of c-myc oncogene is an important strategy for antitumor drug design. G-quadruplexes in the promoter region have been proven to be the transcriptional down-…
Number of citations: 46 pubs.acs.org
S Heinrich, M Altenkämper, B Bechem… - European journal of …, 2011 - Elsevier
Previously we described a series of 5-acylaminobenzophenones with considerable antimalarial activity. Unfortunately, most compounds also displayed high cytotoxicity resulting in low …
Number of citations: 7 www.sciencedirect.com

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